molecular formula C22H36O3 B12364453 (7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid

Cat. No.: B12364453
M. Wt: 348.5 g/mol
InChI Key: UVNNQFJWBKVIOH-AIVBDBLXSA-N
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Description

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid typically involves multiple steps, including the formation of the oxirane ring and the introduction of the double bonds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration of the double bonds and the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The compound’s double bonds also play a role in its reactivity and interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

    (7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid: shares similarities with other oxirane-containing compounds and polyunsaturated fatty acids.

    Epoxyeicosatrienoic acids (EETs): These compounds also contain oxirane rings and multiple double bonds, and they exhibit similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific configuration of double bonds and the presence of the oxirane ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

IUPAC Name

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid

InChI

InChI=1S/C22H36O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h6-7,11-12,14-15,20-21H,2-5,8-10,13,16-19H2,1H3,(H,23,24)/b7-6-,14-11-,15-12-

InChI Key

UVNNQFJWBKVIOH-AIVBDBLXSA-N

Isomeric SMILES

CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCCCC(=O)O

Origin of Product

United States

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